REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[OH-].[Na+].[Br:11][CH:12](Br)[CH3:13].S([O-])(O)(=O)=O.C([NH3+])(C)(C)C>>[Br:11][CH2:12][CH2:13][O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2,4.5|
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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CC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
3.24 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.74 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
t-butylammoniumhydrogen sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
the product extracted with CH2Cl2 (x3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with H2O (x2) and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
WASH
|
Details
|
The plug was then washed with 4:1 hexane/EtOAc
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Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCOC1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |